1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Overview
Description
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenoxy methyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves the following steps:
Formation of 4-Chlorophenoxy Methyl Intermediate: The initial step involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxy methanol. This reaction is usually carried out in the presence of a base such as sodium hydroxide.
Formation of Pyrazole Ring: The next step involves the reaction of the 4-chlorophenoxy methyl intermediate with hydrazine hydrate to form the pyrazole ring. This reaction is typically carried out under reflux conditions.
Formation of Carbohydrazide Moiety: The final step involves the reaction of the pyrazole intermediate with hydrazine hydrate and carbon dioxide to form the carbohydrazide moiety. This reaction is usually carried out under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorophenoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using various nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions may yield derivatives with different functional groups.
Scientific Research Applications
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide. Its ability to inhibit the growth of certain pests and weeds makes it a valuable tool in agricultural practices.
Materials Science: The compound has been explored for its potential use in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it a valuable building block for materials science research.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression. In agriculture, the compound may disrupt the metabolic pathways of pests or weeds, leading to their inhibition or death.
Comparison with Similar Compounds
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:
5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol: This compound has a similar chlorophenoxy methyl group but differs in the heterocyclic ring structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): This compound is a widely used phenoxy herbicide with a similar chlorophenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its ability to interact with different biological targets and its versatility in chemical reactions make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-[(4-chlorophenoxy)methyl]pyrazole-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c12-8-1-3-9(4-2-8)18-7-16-6-5-10(15-16)11(17)14-13/h1-6H,7,13H2,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHGUGYECQXXDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163225 | |
Record name | 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004194-06-2 | |
Record name | 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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